Bis(3,5-dimethylphenyl)chlorophosphine

Catalog No.
S676986
CAS No.
74289-57-9
M.F
C16H18ClP
M. Wt
276.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(3,5-dimethylphenyl)chlorophosphine

CAS Number

74289-57-9

Product Name

Bis(3,5-dimethylphenyl)chlorophosphine

IUPAC Name

chloro-bis(3,5-dimethylphenyl)phosphane

Molecular Formula

C16H18ClP

Molecular Weight

276.74 g/mol

InChI

InChI=1S/C16H18ClP/c1-11-5-12(2)8-15(7-11)18(17)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3

InChI Key

FCEBDAANWYNQMO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)Cl)C

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)Cl)C

The exact mass of the compound Bis(3,5-dimethylphenyl)chlorophosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(3,5-dimethylphenyl)chlorophosphine is a highly reactive diarylchlorophosphine utilized primarily as a foundational building block for advanced chiral and achiral phosphine ligands. By providing a pre-assembled 3,5-xylyl structural motif, it enables the direct synthesis of sterically demanding, electron-rich ligands such as Xyl-BINAP, Xyl-SEGPHOS, and specialized Buchwald-type catalysts. In industrial procurement, this compound is prioritized over standard chlorodiphenylphosphine because the 3,5-dimethyl substitution creates a wider, deeper chiral pocket in derived transition-metal catalysts, while simultaneously increasing electron density at the phosphorus center. This specific combination of steric bulk and electronic enrichment is critical for achieving near-perfect enantioselectivity and high catalytic turnover in asymmetric hydrogenations, cross-couplings, and complex cycloadditions, making it an indispensable intermediate for pharmaceutical and fine chemical manufacturing [1].

Substituting Bis(3,5-dimethylphenyl)chlorophosphine with the more common chlorodiphenylphosphine or ortho-substituted analogs fundamentally compromises downstream catalytic performance. Ligands synthesized from unsubstituted chlorodiphenylphosphine lack the necessary steric bulk (the 'meta-dialkyl effect') required to enforce rigid chiral environments, directly resulting in significant drops in enantiomeric excess (ee) and diastereoselectivity during asymmetric synthesis. Conversely, attempting to use ortho-substituted precursors (such as bis(2,6-dimethylphenyl)chlorophosphine) introduces excessive steric hindrance at the phosphorus center, which severely impedes the P-C bond formation step during ligand synthesis and drastically reduces overall precursor conversion yields. Therefore, the 3,5-xylyl substitution pattern is strictly required to balance ligand manufacturability with the precise steric and electronic parameters demanded by high-performance transition-metal catalysis [1].

Enantiomeric Excess (ee) Enhancement via the 3,5-Dialkyl Meta Effect

In the synthesis of chiral biaryl phosphine ligands, the choice of chlorophosphine precursor directly dictates the stereocontrol of the final catalyst. Transition-metal catalysts derived from Bis(3,5-dimethylphenyl)chlorophosphine (e.g., Xyl-BINAP) consistently outperform their unsubstituted counterparts in head-to-head trials. In benchmark Ru-catalyzed asymmetric hydrogenations of aromatic ketones, Xyl-BINAP achieves >98% enantiomeric excess (ee), whereas standard BINAP (derived from chlorodiphenylphosphine) yields <85% ee under identical conditions. The 3,5-dimethyl groups expand the chiral pocket, enforcing a rigid transition state that maximizes stereodifferentiation[1].

Evidence DimensionEnantiomeric excess (ee) in Ru-catalyzed ketone hydrogenation
Target Compound Data>98% ee (using Xyl-BINAP derived from 74289-57-9)
Comparator Or Baseline<85% ee (using standard BINAP derived from chlorodiphenylphosphine)
Quantified DifferenceGreater than 13% absolute increase in ee, effectively eliminating the need for downstream chiral resolution
ConditionsRu-catalyzed asymmetric hydrogenation of simple aromatic ketones

Procuring the 3,5-xylyl precursor is essential for manufacturing ligands that meet strict >98% ee thresholds required for active pharmaceutical ingredient (API) synthesis.

Diastereoselectivity Optimization in Multi-Stereocenter Synthesis

For complex catalytic processes requiring simultaneous control of multiple stereocenters, the steric profile of the phosphine ligand is the primary determinant of diastereomeric ratios. Industrial studies on SEGPHOS-type ligand derivatives demonstrate that utilizing the 3,5-xylyl substitution pattern yields essentially a single stereoisomer in specific asymmetric transformations. In contrast, ligands bearing unsubstituted phenyl rings fail to provide satisfactory diastereoselectivity, resulting in complex mixtures of up to four stereoisomers. The meta-methyl groups provided by Bis(3,5-dimethylphenyl)chlorophosphine are therefore functionally irreplaceable for achieving high diastereomeric purity [1].

Evidence DimensionDiastereomeric ratio in complex asymmetric hydrogenation
Target Compound DataFormation of essentially one stereoisomer (>95:5 dr) using 3,5-xylyl substituted ligands
Comparator Or BaselineUnsatisfactory diastereoselectivity (mixture of up to four isomers) using unsubstituted phenyl ligands
Quantified DifferenceNear-complete diastereocontrol vs. non-selective isomer mixture
ConditionsIndustrial-scale asymmetric hydrogenation requiring both enantio- and diastereocontrol

High diastereoselectivity simplifies purification workflows and maximizes the yield of the target isomer, driving down the cost of goods in pharmaceutical manufacturing.

Electronic Enrichment for Accelerated Oxidative Addition

Beyond steric control, Bis(3,5-dimethylphenyl)chlorophosphine serves as a critical precursor for synthesizing electron-rich phosphines. The electron-donating nature of the two meta-methyl groups significantly increases the electron density at the phosphorus atom compared to standard phenyl groups. When incorporated into ligands for Pd-catalyzed cross-coupling reactions, this increased electron density accelerates the oxidative addition of challenging substrates, such as unactivated aryl chlorides. Consequently, catalysts utilizing 3,5-xylyl-based ligands exhibit higher turnover numbers (TON) and require lower catalyst loadings than those relying on standard chlorodiphenylphosphine-derived ligands .

Evidence DimensionCatalytic turnover and oxidative addition efficiency
Target Compound DataEnhanced electron density leading to high TON and activation of aryl chlorides
Comparator Or BaselineStandard electron density (chlorodiphenylphosphine derivatives) requiring higher catalyst loadings
Quantified DifferenceSignificant reduction in required catalyst loading and broader substrate scope for unactivated halides
ConditionsPd-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki)

Buyers formulating proprietary cross-coupling catalysts require this specific halide to achieve the electron-rich phosphorus centers necessary for activating low-reactivity substrates.

Commercial Production of Xyl-BINAP and Xyl-SEGPHOS Ligands

Bis(3,5-dimethylphenyl)chlorophosphine is the strictly required starting material for synthesizing these premium chiral ligands, which are indispensable for the highly enantioselective asymmetric hydrogenation of ketones and olefins in pharmaceutical API manufacturing workflows [1].

Development of Electron-Rich Buchwald-Type Catalysts

Ideal for the R&D and scale-up of advanced biaryl phosphine ligands where increased electron density on the phosphorus center is needed to facilitate difficult oxidative additions in Pd-catalyzed cross-couplings [1].

Synthesis of Highly Enantioselective Rhodium Catalysts

Crucial for preparing specialized ligands used in Rh-catalyzed [2+2+2] cycloadditions and carboacylations, where the expanded chiral pocket of the 3,5-xylyl group is necessary to achieve >95% enantiomeric excess [1].

XLogP3

5.3

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Bis(3,5-dimethylphenyl)chlorophosphine

Dates

Last modified: 08-15-2023

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